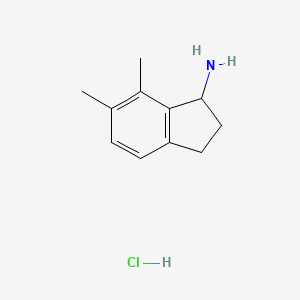
6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with a fused ring structure, consisting of a cyclopentane ring fused to a benzene ring, and an amine group attached to the first carbon of the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
科学研究应用
6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a model compound for studying the behavior of amine-containing molecules in biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the methyl groups at positions 6 and 7.
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an amine.
2,3-Dihydro-1H-inden-1-one: Lacks both the methyl groups and the amine group.
Uniqueness
6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both methyl groups and the amine group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with biological targets and unique properties in materials science applications.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
6,7-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-5-6-10(12)11(9)8(7)2;/h3-4,10H,5-6,12H2,1-2H3;1H |
InChI 键 |
HDIAIWOOUOJPMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC2N)C=C1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


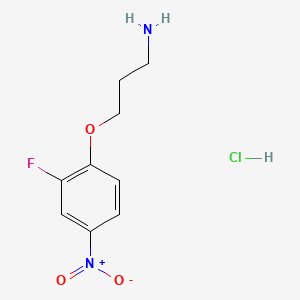
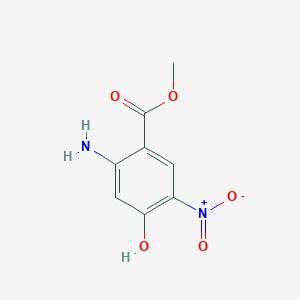
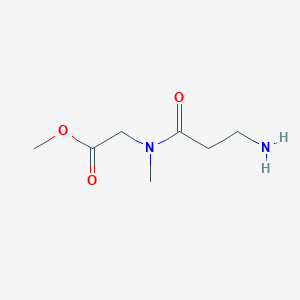

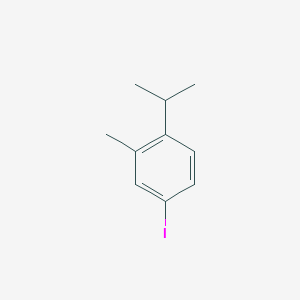
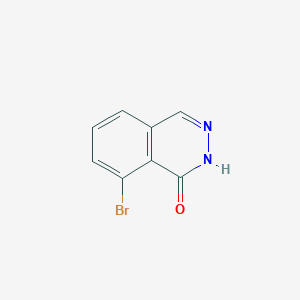
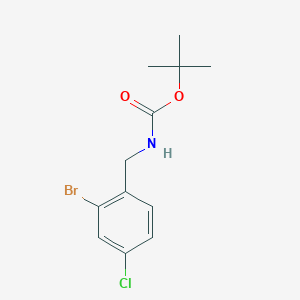
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
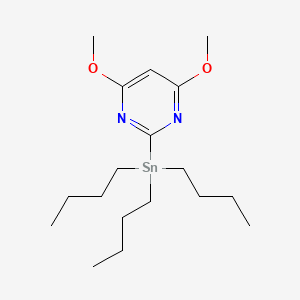
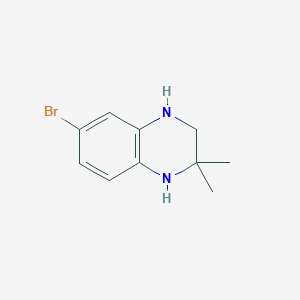
![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
